Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-
Description
Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]- is a structurally complex compound featuring an ethanol backbone modified with a butylamino group connected to a phenylazo-thiadiazole moiety. The 1,2,4-thiadiazole ring, substituted with a phenyl group at position 3, is linked via an azo (-N=N-) bond to the para-position of the phenyl ring. The compound’s butyl chain may enhance lipophilicity, while the ethanol group improves solubility, making it a candidate for further pharmacological evaluation.
Properties
CAS No. |
61049-90-9 |
|---|---|
Molecular Formula |
C20H23N5OS |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[N-butyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C20H23N5OS/c1-2-3-13-25(14-15-26)18-11-9-17(10-12-18)22-23-20-21-19(24-27-20)16-7-5-4-6-8-16/h4-12,26H,2-3,13-15H2,1H3 |
InChI Key |
FOVVNVHNNGUMFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCO)C1=CC=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Thiadiazole Core
The 1,2,4-thiadiazole ring system is a key structural element in this compound. According to the European Patent EP 0455356 A1, 1,2,4-thiadiazole derivatives can be synthesized by cyclization reactions involving thiosemicarbazides or related intermediates with appropriate electrophilic partners. The patent describes the preparation of substituted 5-amino-1,2,4-thiadiazoles, which serve as intermediates in pharmaceutical and azo dye syntheses.
- Starting from thiosemicarbazide derivatives, cyclization is induced by reaction with carboxylic acid derivatives or acid chlorides under dehydrating conditions to form the 1,2,4-thiadiazole ring.
- Substituents on the thiadiazole ring, such as phenyl groups, can be introduced via substitution or by using substituted starting materials.
This step yields the 3-phenyl-1,2,4-thiadiazol-5-yl moiety essential for the target compound.
Formation of the Azo Linkage
The azo (-N=N-) group linking the phenyl ring to the thiadiazole is introduced via a classical azo coupling reaction:
- Diazotization: An aromatic amine precursor (such as 4-aminophenyl derivatives) is treated with nitrous acid (generated in situ from sodium nitrite and acid) at low temperature to form a diazonium salt.
- Coupling: The diazonium salt is then coupled with the 3-phenyl-1,2,4-thiadiazole derivative, which acts as the coupling component, typically under mildly alkaline conditions to form the azo bond.
This reaction is highly selective and allows the formation of the azo linkage between the phenyl ring and the thiadiazole unit.
Introduction of the Butyl-Substituted Aminoethanol Side Chain
The aminoethanol side chain bearing the butyl substituent is attached to the azo-substituted phenyl ring via nucleophilic substitution or reductive amination:
- The 4-position of the phenyl ring, bearing an amino group, is alkylated with butyl groups using butyl halides or butyl amines.
- Subsequently, the amino group is reacted with ethylene oxide or similar reagents to introduce the 2-hydroxyethyl (ethanol) functionality.
Alternatively, the aminoethanol moiety can be introduced first, followed by butylation of the amino nitrogen.
This step requires controlled reaction conditions to avoid over-alkylation and to preserve the azo and thiadiazole functionalities.
Purification and Characterization
After synthesis, purification is typically achieved by:
- Recrystallization from suitable solvents (e.g., ethanol, methanol).
- Chromatographic techniques such as column chromatography or preparative HPLC.
Characterization includes:
- Molecular weight confirmation (381.5 g/mol for this compound).
- Structural verification by NMR, IR, UV-Vis (notably azo compounds show characteristic absorption).
- Mass spectrometry and elemental analysis.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Thiosemicarbazide + acid derivatives, heat | Formation of 3-phenyl-1,2,4-thiadiazole |
| 2 | Diazotization & Azo Coupling | Aromatic amine, NaNO2/HCl, coupling partner | Azo linkage formation |
| 3 | Alkylation & Ethanol Introduction | Butyl halide or amine, ethylene oxide | Butyl-substituted aminoethanol side chain |
| 4 | Purification | Recrystallization, chromatography | Pure target compound |
| 5 | Characterization | NMR, MS, IR, UV-Vis | Structural and purity confirmation |
Research Findings and Perspectives
- The preparation of this compound is consistent with established synthetic routes for azo dyes and thiadiazole derivatives, as described in the patent literature and chemical databases.
- The azo coupling step is critical and must be carefully controlled to ensure regioselectivity and yield.
- The presence of the butyl-substituted aminoethanol side chain enhances solubility and potential biological activity, as suggested by pharmaceutical applications of similar thiadiazole compounds.
- No direct, detailed experimental procedures for this exact compound were found in public databases, indicating that synthesis protocols may be proprietary or specialized.
- The compound’s complexity suggests multi-step synthesis requiring expertise in heterocyclic chemistry and azo coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 381.500 g/mol. Its structure includes a butyl group linked to an azo compound derived from a thiadiazole ring. The presence of the azo linkage enhances its reactivity, making it suitable for various chemical reactions.
Medicinal Chemistry
Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]- exhibits potential biological activities that warrant further investigation. Preliminary studies suggest that compounds with similar structures can exhibit:
- Antimicrobial properties : Research indicates that thiadiazole derivatives can inhibit bacterial growth.
- Anticancer activity : Some azo compounds have shown promise in inhibiting cancer cell proliferation.
Case Study : A study conducted by Rafiquel Sarker et al. (2022) explored the effects of thiadiazole derivatives on intestinal epithelial cells, highlighting the potential for therapeutic applications in gastrointestinal diseases .
Analytical Chemistry
Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]- is utilized in high-performance liquid chromatography (HPLC) for separation and analysis. The compound can be effectively analyzed using a reverse-phase HPLC method with the following parameters:
| Parameter | Details |
|---|---|
| Mobile Phase | Acetonitrile (MeCN), water |
| Additive | Phosphoric acid (replace with formic acid for MS compatibility) |
| Column Type | Newcrom R1 reverse-phase column |
This method is scalable and suitable for isolating impurities in preparative separations .
Materials Science
The unique properties of Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]- make it an interesting candidate for developing new materials. Its azo group can participate in polymerization reactions to create novel polymers with specific properties.
Potential Applications :
- Dyes and pigments : The compound's azo group allows it to be used in synthesizing dyes with vibrant colors.
- Sensors : Its unique chemical structure may be adapted for use in chemical sensors due to its reactivity and interaction with various analytes.
Mechanism of Action
The mechanism of action of Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key similarities and differences:
Key Findings:
Structural Variations and Bioactivity: The replacement of the ethanol-butyl group with a piperazine-carboxamide (e.g., CAS 681136-29-8) enhances antibacterial potency (MIC ≤ 0.021 μM vs. Ofloxacin’s 27.64–27.67 μM) and anti-inflammatory activity (IC50 ≤ 0.019 μM) .
Role of the Thiadiazole Core :
- The 3-phenyl-1,2,4-thiadiazole moiety is critical for NF-κB inhibition (anti-inflammatory) and bacterial growth suppression. Substitution at the 5-position (azo group) allows conjugation to aromatic systems, enabling π-π stacking interactions with biological targets .
Comparative Pharmacological Data :
- Compounds with piperazine-carboxamide linkers (e.g., CAS 681136-29-8) exhibit superior antibacterial activity (MIC ~0.01 μM) compared to tetrazole analogs (MIC ~44 μM), underscoring the thiadiazole’s importance .
- Anti-inflammatory activity correlates with thiadiazole substitution: IC50 values for NF-κB inhibition range from 0.0071 μM (compound 3, ) to 44.24 μM (compound 1), with thiadiazole derivatives outperforming tetrazoles .
Biological Activity
Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]- is a complex organic compound with the molecular formula C20H23N5OS and a molecular weight of 381.500 g/mol. Its unique structure features a butyl group linked to an azo compound derived from a thiadiazole, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, antimicrobial properties, and potential therapeutic applications.
Synthesis
The synthesis of Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]- typically involves several steps that require careful control of reaction conditions to ensure high yield and purity. The synthesis process usually includes the formation of the azo linkage and the incorporation of the thiadiazole ring.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures exhibit various biological activities such as:
- Anticancer Activity : Compounds related to thiadiazoles have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Effects : Thiadiazole derivatives are known for their antibacterial and antifungal properties.
Anticancer Activity
Research has demonstrated that thiadiazole derivatives can exhibit potent anticancer effects. For example:
- A study evaluated the cytotoxic activity of certain thiadiazole derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that some derivatives showed IC50 values as low as 29 μM against HeLa cells, suggesting strong anticancer potential .
Antimicrobial Activity
The antimicrobial efficacy of Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]- has been assessed in several studies:
- A study reported that certain thiadiazole derivatives displayed good activity against both Gram-positive and Gram-negative bacterial strains with minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 μg/mL .
Comparison of Biological Activities
| Compound | Activity Type | Cell Line/Organism | IC50/MIC Value |
|---|---|---|---|
| Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]- | Anticancer | HeLa | 29 μM |
| Thiadiazole Derivative A | Antimicrobial | E. coli | 16 μg/mL |
| Thiadiazole Derivative B | Antimicrobial | S. aureus | 31.25 μg/mL |
Potential Applications
The unique structure of Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]- suggests several potential applications in medicinal chemistry:
- Cancer Therapy : Due to its cytotoxic properties against various cancer cell lines.
- Antibacterial Agents : Its effectiveness against bacterial strains makes it a candidate for developing new antibiotics.
- Dye and Material Science : The azo linkage in its structure allows for applications in dye synthesis and materials science.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-?
- Methodological Answer : Synthesis typically involves sequential steps:
- Azo Coupling : Diazotization of 4-aminophenyl derivatives followed by coupling with 3-phenyl-1,2,4-thiadiazole-5-amine under acidic conditions (pH 4–6) to form the azo linkage .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines, as demonstrated in analogous oxadiazole syntheses .
- Microwave-Assisted Cyclization : For thiadiazole ring formation, microwave irradiation (e.g., 150°C for 30 minutes) improves yield and reduces side reactions .
- Solvent Systems : Ethanol or DMF are preferred for solubility, with glacial acetic acid as a catalyst for condensation reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., azo group protons at δ 7.5–8.5 ppm, thiadiazole carbons at δ 160–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- FT-IR : Identify functional groups (e.g., N=N stretch at ~1450 cm⁻¹, C-S-C in thiadiazole at 650–750 cm⁻¹) .
Advanced Research Questions
Q. How does the azo-thiadiazole moiety influence bioactivity in adenosine receptor binding?
- Methodological Answer :
- Structure-Affinity Relationships (SAR) :
- The thiadiazole ring acts as a hydrogen-bond acceptor, enhancing affinity for adenosine A₁/A₃ receptors. Substitution at the phenyl group (e.g., para-methoxy) modulates electronic effects, improving selectivity .
- Azo groups enable π-π stacking with receptor aromatic residues, as shown in docking studies of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (Kᵢ = 7 nM at A₁) .
- Experimental Validation :
- Radioligand binding assays (e.g., [³H]CCPA for A₁ receptors) quantify displacement potency. Use HEK293 cells expressing human adenosine receptors for standardized IC₅₀ determination .
Q. How can researchers resolve discrepancies in reported antibacterial activity (e.g., MIC values)?
- Methodological Answer :
- Standardized Assays : Follow CLSI guidelines for broth microdilution (e.g., Haemophilus influenzae ATCC 49247) to minimize strain-specific variability .
- Solubility Optimization : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid precipitation artifacts. Confirm solubility via HPLC (e.g., C18 column, methanol/water mobile phase) .
- Synergy Studies : Test combinations with β-lactams or fluoroquinolones to identify potentiation effects, as seen in N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide (MIC = 0.01–0.021 μM vs. Staphylococcus aureus) .
Q. What computational strategies predict pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with adenosine receptors. Focus on residues Tyr271 (A₁) and Glu172 (A₃) for binding energy calculations .
- QSAR Models : Train models using thiadiazole derivatives’ logP, polar surface area, and H-bond acceptor counts to predict blood-brain barrier permeability .
- ADMET Prediction : Tools like SwissADME estimate hepatic clearance (CYP3A4 metabolism) and plasma protein binding (>90% indicates limited free fraction) .
Data Contradiction Analysis
Q. Why do anti-inflammatory IC₅₀ values vary between in vitro and ex vivo assays?
- Methodological Answer :
- Assay Conditions :
- In vitro NF-κB inhibition (e.g., RAW264.7 cells) may show lower IC₅₀ (0.007–0.019 μM) due to direct compound exposure, while ex vivo whole-blood assays (e.g., LTB₄ inhibition) require higher concentrations (IC₅₀ = 100–500 nM) because of plasma protein binding .
- Metabolic Stability : Pre-incubate the compound with liver microsomes (human or murine) to assess first-pass metabolism effects on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
